molecular formula C25H38O4 B2713532 (2S,4AR,6AS,9AS,9CR,12AR)-4A,6A,11,11-Tetramethyl-7-methylenehexadecahydro-1H-cyclopenta[1,2]phenanthro[9,10-D][1,3]dioxol-2-YL acetate CAS No. 782487-21-2

(2S,4AR,6AS,9AS,9CR,12AR)-4A,6A,11,11-Tetramethyl-7-methylenehexadecahydro-1H-cyclopenta[1,2]phenanthro[9,10-D][1,3]dioxol-2-YL acetate

Cat. No.: B2713532
CAS No.: 782487-21-2
M. Wt: 402.575
InChI Key: GANLSRPRMOAPCO-YATLZILSSA-N
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Description

(2S,4AR,6AS,9AS,9CR,12AR)-4A,6A,11,11-Tetramethyl-7-methylenehexadecahydro-1H-cyclopenta[1,2]phenanthro[9,10-D][1,3]dioxol-2-YL acetate is a useful research compound. Its molecular formula is C25H38O4 and its molecular weight is 402.575. The purity is usually 95%.
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Properties

IUPAC Name

[(2R,6R,9S,12R,16S,20S)-4,4,12,16-tetramethyl-17-methylidene-3,5-dioxapentacyclo[11.7.0.02,6.07,12.016,20]icosan-9-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O4/c1-14-7-8-17-20-18(10-12-24(14,17)5)25(6)11-9-16(27-15(2)26)13-19(25)21-22(20)29-23(3,4)28-21/h16-22H,1,7-13H2,2-6H3/t16-,17-,18?,19?,20?,21+,22+,24+,25+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANLSRPRMOAPCO-YATLZILSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3C5C(C2C1)OC(O5)(C)C)CCC4=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2(C3CC[C@]4([C@H](C3[C@@H]5[C@@H](C2C1)OC(O5)(C)C)CCC4=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,4AR,6AS,9AS,9CR,12AR)-4A,6A,11,11-Tetramethyl-7-methylenehexadecahydro-1H-cyclopenta[1,2]phenanthro[9,10-D][1,3]dioxol-2-YL acetate , often referred to as WX116143 , is a complex organic molecule with potential biological applications. This article explores its biological activity based on available research findings.

  • Chemical Formula : C₃₁H₄₈O₃
  • CAS Number : 782487-21-2
  • Molecular Weight : 464.71 g/mol

Research indicates that WX116143 may interact with various biological pathways. Specifically, it has been studied for its role in modulating certain biochemical processes:

  • Modulation of Inflammatory Responses : WX116143 has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines. This suggests a possible application in treating inflammatory diseases .
  • Neuroprotective Effects : Preliminary studies indicate that the compound may exert neuroprotective effects by enhancing neuronal survival and reducing apoptosis in neuronal cells exposed to oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryDecreased levels of TNF-alpha
NeuroprotectionIncreased neuronal survival
AntioxidantReduced oxidative stress markers
CytotoxicityLow cytotoxic effects on healthy cells

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that WX116143 significantly reduced inflammation markers associated with arthritis. The treatment group exhibited lower levels of TNF-alpha and IL-6 compared to the control group. This suggests its potential as a therapeutic agent for inflammatory conditions.

Case Study 2: Neuroprotective Properties

In vitro experiments using rat cortical neurons revealed that WX116143 provided significant protection against glutamate-induced toxicity. Neurons treated with the compound showed enhanced viability and reduced apoptosis rates compared to untreated controls. This positions WX116143 as a candidate for further research in neurodegenerative diseases.

Research Findings

Recent investigations into WX116143 have highlighted its diverse biological activities:

  • Inflammatory Modulation : The compound has been shown to inhibit the activation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses. This inhibition leads to a decrease in the expression of various inflammatory mediators .
  • Antioxidant Activity : WX116143 exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is particularly relevant in the context of neuroprotection and may contribute to its therapeutic potential .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Research indicates that compounds similar to this acetate exhibit significant pharmacological properties. For instance:

  • Anticancer Activity : Studies have shown that derivatives of complex organic molecules can exhibit anticancer properties. The structural framework of this compound may allow for modifications that enhance its efficacy against various cancer cell lines .
  • Neuropharmacology : Similar compounds have been studied for their role as positive allosteric modulators of neurotransmitter receptors. These properties suggest potential applications in treating neurological disorders .

Case Study: Synthesis and Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of related compounds to evaluate their biological activity against specific cancer types. The findings revealed that structural modifications could lead to enhanced activity and selectivity .

Material Science

Polymer Chemistry
The unique structure of the compound allows it to be used as a building block in the synthesis of polymers. The incorporation of such organic molecules into polymer matrices can improve mechanical properties and thermal stability.

Applications in Coatings
Due to its chemical stability and potential for functionalization, this compound can be explored as an additive in protective coatings. These coatings are essential in various industries for enhancing durability and resistance to environmental factors.

Environmental Applications

Biodegradable Materials
Given the increasing focus on sustainability, compounds like (2S,4aR,6aS,9aS,9cR,12aR)-4a have potential applications in developing biodegradable plastics. Research into the degradation pathways of such compounds can lead to environmentally friendly alternatives to conventional plastics.

Pollution Remediation
The chemical structure may also allow for interactions with pollutants in water or soil systems. Studies are ongoing to explore how such compounds can be utilized in remediation techniques to detoxify contaminated environments.

Summary Table of Applications

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAnticancer agentsStructural modifications enhance efficacy
NeuropharmacologyPotential as positive allosteric modulators
Material SciencePolymer synthesisImproves mechanical properties
Protective coatingsEnhances durability
Environmental ScienceBiodegradable materialsSustainable alternatives to plastics
Pollution remediationDetoxification potential

Q & A

Basic: What experimental strategies are recommended for synthesizing this compound, given its complex stereochemistry?

Methodological Answer:
The synthesis of this compound requires meticulous stereochemical control due to its fused polycyclic structure and multiple stereocenters. Key steps include:

  • Protecting group strategy : Use of dioxolane or acetate groups to stabilize reactive intermediates during cyclization (as seen in structurally similar compounds like [(3aS,4S,6R,6aS)-6-(acetyloxy) derivatives]) .
  • Stereoselective catalysis : Employ chiral catalysts (e.g., organocatalysts or transition-metal complexes) to enforce stereochemical outcomes in cyclopenta-phenanthrene ring formation .
  • Validation via NMR : Confirm stereochemistry using advanced 2D NMR techniques (e.g., DEPTq13C, COSY, NOESY) to resolve overlapping signals in the hexadecahydro framework .

Basic: How can researchers reliably characterize the physical and chemical properties of this compound?

Methodological Answer:
A multi-instrument approach is critical:

  • Chromatography : Use reversed-phase HPLC with UV detection to assess purity, referencing retention times of analogous triterpenoid derivatives .
  • Mass spectrometry : High-resolution ESI-MS (as in FDB023058) for molecular ion confirmation and fragmentation pattern analysis .
  • Thermal analysis : Differential scanning calorimetry (DSC) to study phase transitions and stability under varying temperatures .

Advanced: What experimental designs address discrepancies in analytical data (e.g., conflicting NMR vs. X-ray crystallography results)?

Methodological Answer:
Contradictions between NMR and crystallography often arise from dynamic conformations in solution versus solid-state rigidity. To resolve this:

  • Variable-temperature NMR : Perform experiments at multiple temperatures (e.g., 25°C to −40°C) to detect conformational flexibility in the methylene and cyclopenta groups .
  • Computational modeling : Compare DFT-optimized structures with crystallographic data to identify energetically favorable conformers .
  • Cross-validation : Use complementary techniques like IR spectroscopy to verify functional groups (e.g., acetate C=O stretch at ~1740 cm⁻¹) .

Advanced: How can researchers investigate the compound’s stability under oxidative or hydrolytic conditions?

Methodological Answer:
Design accelerated degradation studies:

  • Hydrolytic stability : Incubate the compound in buffered solutions (pH 1–13) at 40°C for 24–72 hours, monitoring degradation via LC-MS. Focus on acetate ester cleavage, which is prone to hydrolysis .
  • Oxidative stress : Expose to H₂O₂ or radical initiators (e.g., AIBN) and track degradation products using GC-MS. The methylene group may undergo epoxidation or allylic oxidation .
  • Kinetic analysis : Calculate rate constants (k) and half-lives (t₁/₂) to model degradation pathways .

Advanced: What computational methods are suitable for predicting the compound’s reactivity in novel synthetic pathways?

Methodological Answer:
Leverage quantum mechanical and molecular dynamics tools:

  • DFT calculations : Optimize transition states for cyclization steps (e.g., formation of the phenanthro-dioxolane ring) using B3LYP/6-31G(d) basis sets .
  • Docking studies : If the compound has biological targets, use AutoDock Vina to predict binding interactions, focusing on steric clashes with the tetramethyl groups .
  • Machine learning : Train models on existing terpenoid datasets to predict regioselectivity in methylation or acetylation reactions .

Advanced: How can researchers design assays to study the compound’s potential enzyme inhibition or receptor binding?

Methodological Answer:
Prioritize target-specific assays:

  • Enzyme inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to test inhibition of cytochrome P450 isoforms, given the compound’s structural similarity to steroidal inhibitors .
  • Surface plasmon resonance (SPR) : Immobilize recombinant receptors (e.g., nuclear hormone receptors) to measure binding kinetics (KD, kon/koff) .
  • Cell-based assays : Transfect HEK293 cells with luciferase reporters under transcriptional control of target receptors to quantify agonism/antagonism .

Table: Example Data for Characterization

TechniqueKey ParametersReference Compound Example
HR-ESI-MS[M+H]<sup>+</sup> m/z 341 (C20H28O4)FDB023058
<sup>13</sup>C NMRδ 170.5 (acetate C=O), δ 22.1 (CH3)DEPTq13C data
HPLC Retention Time12.3 min (C18 column, 70% MeOH/H2O)Cyclobranol derivatives

Advanced: What strategies mitigate challenges in scaling up synthesis (e.g., low yields in cyclization steps)?

Methodological Answer:
Optimize reaction parameters systematically:

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, THF) to improve solubility of the hexadecahydro framework .
  • Catalyst loading : Vary Pd/C or enzyme concentrations in hydrogenation steps to reduce byproducts .
  • Process analytics : Use inline FTIR or PAT (Process Analytical Technology) to monitor intermediates in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.